Teprenone

Biochemistry Chemical Biology Drug Discovery

Teprenone, cataloged under CAS 3796-63-2, is the (5E,9E,13E)-geometric isomer of geranylgeranylacetone (GGA), a synthetic acyclic polyisoprenoid. Unlike the pharmaceutical mixture (CAS 6809-52-5), which contains a 3:2 ratio of 5E- and 5Z-isomers, this single-entity compound provides a defined molecular structure for reproducible preclinical research.

Molecular Formula C23H38O
Molecular Weight 330.5 g/mol
CAS No. 3796-63-2
Cat. No. B058100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeprenone
CAS3796-63-2
Synonyms6,10,14,18-tetramethyl-5,9,13,17-nonadecatetraen-2-one
geranyl-geranyl-acetone
geranylgeranylacetone
geranylgeranylacetone, (E,E,E)-isomer
geranylgeranylacetone, (Z,E,E)-isomer
teprenon
teprenone
tetraprenyl acetone
tetraprenylacetone
Molecular FormulaC23H38O
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C
InChIInChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+
InChIKeyHUCXKZBETONXFO-NJFMWZAGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Teprenone (CAS 3796-63-2) Defined: Isomeric Identity and Core Pharmacological Signature


Teprenone, cataloged under CAS 3796-63-2, is the (5E,9E,13E)-geometric isomer of geranylgeranylacetone (GGA), a synthetic acyclic polyisoprenoid [1]. Unlike the pharmaceutical mixture (CAS 6809-52-5), which contains a 3:2 ratio of 5E- and 5Z-isomers, this single-entity compound provides a defined molecular structure for reproducible preclinical research [1]. Its core pharmacological action is the transcriptional induction of cytoprotective heat shock proteins, particularly HSP70, in gastric mucosal cells and other tissues [2]. This mechanism underpins its established anti-ulcer activity and has expanded its research applications to include cardioprotection, neuroprotection, and metabolic disease [2].

Why Teprenone (CAS 3796-63-2) is Not Interchangeable with the Pharmaceutical Mixture or Other Mucosal Protectants


Generic substitution fails for (5E,9E,13E)-Teprenone on two critical fronts: chemical identity and pharmacological action. Firstly, the research-grade single isomer (CAS 3796-63-2) offers isomeric homogeneity, crucial for structure-activity relationship (SAR) studies and reproducibility, which cannot be guaranteed by the clinically used isomeric mixture (CAS 6809-52-5) containing a 3:2 ratio of 5E- and 5Z-isomers [1]. While the pure isomer and the mixture show equivalent potency in an anti-ulcer efficacy model, their biochemical interactions, particularly in non-gastric tissues, may differ due to isomeric selectivity [1]. Secondly, comparative clinical studies have demonstrated that teprenone's mechanism of suppressing H. pylori colonization is not shared by other major classes of gastric mucosal protectants, such as sucralfate or H2-receptor antagonists, making class-based substitution scientifically invalid [2].

Quantitative Comparative Evidence for (5E,9E,13E)-Teprenone Against Key Analogues


Defined Molecular Identity: Single Isomer vs. Clinical Mixture for Reproducible Pharmacology

The compound with CAS 3796-63-2 is a single, geometrically pure molecule, the (5E,9E,13E)-isomer of geranylgeranylacetone, as opposed to the clinically used anti-ulcer drug (CAS 6809-52-5), which is a 3:2 mixture of 5E- and (5Z,9E,13E)-geoisomers [1]. A classic structure-activity relationship study confirmed that while the anti-ulcer activity on cold-restraint stress-induced ulcers in rats is equivalent between the pure isomer and the mixture, this biochemical equivalence cannot be assumed for all biological targets [1]. The defined isomeric form eliminates batch-to-batch compositional variability, ensuring experimental reproducibility in sensitive assays, such as those for HSP induction, where the exact molecular trigger is critical [2].

Biochemistry Chemical Biology Drug Discovery

Unique Suppression of H. pylori Colonization: Teprenone vs. Sucralfate and H2-Antagonists

In a direct human clinical comparison, a 3-month treatment with teprenone (150 mg/day) significantly reduced Helicobacter pylori density in the gastric corpus from a histological score of 2.36±0.25 to 2.00±0.24 (p=0.035), an effect not observed with either sucralfate (3 g/day) or nizatidine (300 mg/day) [1]. Similarly, only teprenone significantly decreased gastric neutrophil infiltration (score: 2.49±0.22 to 2.15±0.23, p=0.009), a key marker of H. pylori-associated gastritis [1]. This specific action was linked to a dose-dependent in vitro inhibition of H. pylori-stimulated IL-8 production from MKN28 gastric epithelial cells, a mechanism absent in the other drug classes [1].

Gastroenterology Infectious Disease Mucosal Immunology

Differential Clinical Performance in H. pylori Eradication: Teprenone vs. Rebamipide Combination Therapy

A randomized controlled trial directly compared the adjunctive effects of teprenone and rebamipide when added to a dual therapy regimen (lansoprazole + amoxicillin) for H. pylori eradication in gastric ulcer patients [1]. While the gastric ulcer healing rates were not statistically different (teprenone: 79.5%, rebamipide: 85.7%), the key differentiator was the H. pylori eradication rate [1]. The rebamipide group achieved a significantly higher per-protocol eradication rate of 68.4% (95% CI: 54-83%) compared to the teprenone group's rate of 47.7% (95% CI: 32-61%), with a p-value of 0.043 [1]. This data positions respective strengths clearly: teprenone's role is centered on mucosal protection rather than direct antimicrobial synergy in standard eradication protocols.

Gastroenterology Pharmacotherapy Infectious Disease

Biphasic Pharmacokinetic Profile: A Distinctive Feature for Translational Pharmacology

The pharmacokinetic behavior of teprenone is notably distinct, characterized by a biphasic absorption pattern after oral administration. In healthy volunteers, a 150 mg dose (three 50 mg capsules) led to an initial peak plasma concentration (Cmax) of 1,669 ng/mL at 5 hours, followed by a second, lower peak of 675 ng/mL at 10 hours [1]. This contrasts sharply with other mucosal protectants like rebamipide, which exhibits a simpler, monophasic absorption with a shorter Tmax of approximately 2 hours and a Cmax around 560-590 ng/mL at a 600 mg dose [2]. The prolonged and complex absorption profile of teprenone provides a more sustained systemic exposure, which may correlate with its unique HSP-inducing pharmacodynamics and is a critical parameter to control for in vivo experimental design.

Pharmacokinetics Drug Metabolism Clinical Pharmacology

Selective Cardiac Ion Channel Modulation Differentiates GGA from Inactive Derivatives

Geranylgeranylacetone (GGA), the active principle of teprenone, exerts a direct and potent inhibitory effect on the acetylcholine-activated potassium current (IKACh), a key driver of atrial fibrillation (AF) [1]. In mouse atrial cardiomyocytes, treatment with 10 µM GGA significantly attenuated the peak IKACh current by 54±11.2% (p<0.001) and the quasi-steady-state current by 58±11.4% [1]. This functional selectivity is underscored by the fact that three out of five tested GGA chemical derivatives (NYK9274, NYK9354, NYK9376) had no effect on IKACh, while two others (NYK9308, NYK9356) showed similar efficacy [1]. This positions the parent GGA structure as a privileged scaffold for AF research, distinct from its closely related analogs.

Cardiac Electrophysiology Cardiology Atrial Fibrillation

Optimal Research and Industrial Applications for Teprenone (CAS 3796-63-2) Based on Differential Evidence


Chemical Biology Research on HSP-Dependent Gastric Cytoprotection

The pure (5E,9E,13E)-isomer (CAS 3796-63-2) is the optimal choice for chemical biology studies investigating the mechanism of HSP induction in gastric mucosa. Its defined isomeric identity eliminates the variable of mixed geometric isomers, enabling precise SAR studies and identification of the molecular target responsible for its unique ability to suppress H. pylori colonization via IL-8 inhibition, a property not found in other classes of mucosal protectants like sucralfate or H2-blockers [1].

Atrial Fibrillation (AF) Drug Discovery and Target Validation

For cardiac electrophysiology programs focused on developing novel antiarrhythmic agents, GGA (teprenone) serves as a key tool compound. Its selective, parent-scaffold-dependent inhibition of the pro-arrhythmic IKACh current, which is lost in several inactive chemical derivatives, makes it an essential positive control for screening campaigns and validating the IKACh channel as a therapeutic target for AF [2].

Preclinical Models of Systemic Inflammatory and Metabolic Disorders

The biphasic and sustained pharmacokinetic profile of teprenone, with a second plasma peak at 10 hours post-dose, provides prolonged systemic exposure critical for the induction of protective heat shock proteins in non-gastric tissues. This makes it the preferred HSP-inducing agent for chronic dosing studies in models of metabolic-associated fatty liver disease (MAFLD) or ischemic injury, where sustained target engagement is required [3].

Formulation and Analytical Chemistry Development

Analytical chemistry groups developing novel quantification methods (e.g., SubFC/PDA or HPLC-MS) for quality control of teprenone in APIs and capsules can use the single (5E,9E,13E)-isomer as a high-purity reference standard to ensure optimal resolution and accurate quantification, avoiding the interference and complex peak patterns caused by the isomeric components of the drug product mixture [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teprenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.